5-(3,5-Difluorophenyl)nicotinaldehyde
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Overview
Description
5-(3,5-Difluorophenyl)nicotinaldehyde is an organic compound with the molecular formula C12H7F2NO. It is a derivative of nicotinaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)nicotinaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with nicotinic acid derivatives. One common method is the reduction of the corresponding nicotinic acid morpholinamides . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reduction processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-(3,5-Difluorophenyl)nicotinic acid.
Reduction: 5-(3,5-Difluorophenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Difluorophenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)nicotinaldehyde is not well-documented. as an aldehyde, it can interact with various biological molecules through the formation of Schiff bases with amines. This interaction can modulate the activity of enzymes and other proteins, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: A simpler aldehyde with similar fluorine substitutions but lacking the nicotinic structure.
Nicotinaldehyde: The parent compound without the fluorine substitutions.
5-(3,5-Difluorophenyl)pyridine: A similar compound where the aldehyde group is replaced with a pyridine ring.
Uniqueness
5-(3,5-Difluorophenyl)nicotinaldehyde is unique due to the combination of the nicotinaldehyde structure with the 3,5-difluorophenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
1346691-79-9 |
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Molecular Formula |
C12H7F2NO |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H |
InChI Key |
RKQLHIFWYZKOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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